molecular formula C27H23FN4O2 B2617081 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1189947-52-1

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2617081
CAS RN: 1189947-52-1
M. Wt: 454.505
InChI Key: HMZPESVJAKZEMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C26H20ClFN4O2, with an average mass of 474.914 Da and a monoisotopic mass of 474.125885 Da .

Scientific Research Applications

Antiproliferative and Anticancer Properties

The compound’s structural features make it a promising candidate for investigating its effects on cell growth and cancer. Researchers have explored its antiproliferative activities against various human cancer cell lines, particularly those related to gynecological cancers . Further studies could elucidate its mechanisms of action and potential as an anticancer agent.

Antioxidant Activity

Given the presence of aromatic rings and functional groups, this compound may exhibit antioxidant properties. Researchers have studied similar derivatives in the context of the Maillard reaction, where they contribute to the overall antioxidant activity of reaction intermediates . Investigating the specific antioxidant mechanisms and potential applications in food or health-related contexts could be valuable.

Heterocyclic System Synthesis

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, is noteworthy. The retro Diels–Alder (RDA) procedure used to achieve this compound demonstrates its synthetic versatility. Further exploration of its reactivity, stability, and potential applications in materials science or drug discovery is warranted .

Building Blocks in Organic Synthesis

The compound’s unique structure, including the benzyl and fluorobenzyl moieties, could serve as valuable building blocks in organic synthesis. Researchers might explore its reactivity in various transformations, such as protodeboronation reactions, to create more complex molecules . Understanding its synthetic utility and compatibility with other functional groups is essential.

Enantioselective Synthesis

The synthesis of enantiomeric quinazolinotriazolobenzodiazepine with an enantiomeric excess (ee) of 95% highlights its potential for enantioselective synthesis. Investigating chiral ligands or catalysts for asymmetric transformations using this compound could lead to new synthetic methodologies .

Pharmacological Screening

Researchers should explore the compound’s interactions with biological targets, such as receptors or enzymes. Computational studies or in vitro assays could provide insights into its pharmacological profile. Additionally, its potential as a scaffold for designing novel drug candidates merits investigation.

properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-18-7-12-23-22(13-18)25-26(27(34)31(17-30-25)15-20-5-3-2-4-6-20)32(23)16-24(33)29-14-19-8-10-21(28)11-9-19/h2-13,17H,14-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZPESVJAKZEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide

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